4-Bromo-5-chlorothiophene-2-sulfonyl chloride

Vue d'ensemble

Description

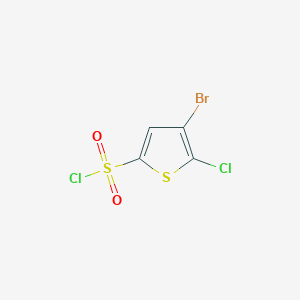

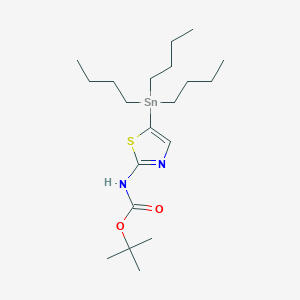

The compound "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" is a halogenated thiophene derivative that is of interest due to its potential applications in organic synthesis and pharmaceutical chemistry. The presence of both bromine and chlorine atoms, along with the sulfonyl chloride group, suggests that this compound could serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of sulfonyl chlorides, which are closely related to the compound , can be achieved from corresponding sulfonate salts. This method provides good yields under mild conditions and is compatible with sensitive functionalities . Although the exact synthesis of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" is not detailed in the provided papers, the general approach to synthesizing sulfonyl chlorides could be applied to this compound as well.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride," they do provide insights into the structural analysis of related compounds. For instance, the structures of newly synthesized benzothiazine sulfones were confirmed by spectral studies, which typically include NMR, IR, and mass spectrometry . These techniques could similarly be used to elucidate the structure of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride."

Chemical Reactions Analysis

The reactivity of dihalothiophenes with chlorosulfonic acid has been studied, leading to the formation of thiophenesulfonyl chlorides . This suggests that "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" could undergo similar reactions, potentially forming stable thiophenesulfonamides when treated with aqueous ammonia. The presence of both bromine and chlorine atoms may also allow for selective substitution reactions, given the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-Bromo-5-chlorothiophene-2-sulfonyl chloride" can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the mono- and dihalothiophenesulfonyl chlorides discussed in the literature . The compound's reactivity towards nucleophiles, such as ammonia, is also highlighted, indicating its potential utility in synthesizing sulfonamides .

Applications De Recherche Scientifique

Specific Application: Manufacturing of Therapeutic SGLT2 Inhibitors

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 4-Bromo-5-chlorothiophene-2-sulfonyl chloride is used as a key intermediate for the synthesis of a family of promising SGLT2 inhibitors. These inhibitors are currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application/Experimental Procedures: The preparation of the SGLT2 inhibitors involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results/Outcomes: The preparation was run successfully on approximately 70kg/batch with a total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

It’s also worth mentioning that compounds similar to “4-Bromo-5-chlorothiophene-2-sulfonyl chloride”, such as “5-Chlorothiophene-2-sulfonyl chloride”, have been used in the preparation of Notch-1-sparing γ-secretase inhibitors for the treatment of Alzheimer’s disease .

It’s also worth mentioning that compounds similar to “4-Bromo-5-chlorothiophene-2-sulfonyl chloride”, such as “5-Chlorothiophene-2-sulfonyl chloride”, have been used in the preparation of Notch-1-sparing γ-secretase inhibitors for the treatment of Alzheimer’s disease .

Safety And Hazards

“4-Bromo-5-chlorothiophene-2-sulfonyl chloride” is considered hazardous. It may cause severe skin burns and eye damage, and may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrCl2O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABOKJJDABSQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrCl2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383897 | |

| Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chlorothiophene-2-sulfonyl chloride | |

CAS RN |

166964-35-8 | |

| Record name | 4-Bromo-5-chloro-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-chlorothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)